Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B8796845 1-(Pyridin-3-ylmethyl)piperidine-2,4-dione

1-(Pyridin-3-ylmethyl)piperidine-2,4-dione

Cat. No. B8796845
M. Wt: 204.22 g/mol
InChI Key: JPACICCUYSDIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04663319

Procedure details

A mixture of methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate (8.50 g), acetonitrile (100 ml) and water (1.4 ml) is refluxed for one hour. The mixture is distilled to remove the solvent to give 1-(3-pyridylmethyl)-2,4-dioxopiperidine (6.66 g, quantitative) as crystals, m.p. 55°-60° C.
Name
methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH:10](C(OC)=O)[C:9]2=[O:19])[CH:2]=1.C(#N)C>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][C:9]2=[O:19])[CH:2]=1

Inputs

Step One
Name
methyl 1-(3-pyridylmethyl)-2,4-dioxopiperidine-3-carboxylate
Quantity
8.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)CN1C(C(C(CC1)=O)C(=O)OC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
1.4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.66 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.